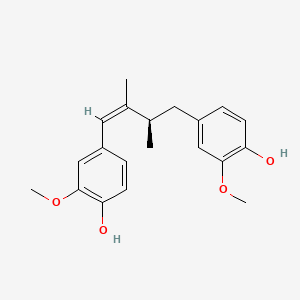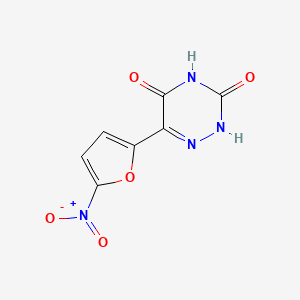
1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Descripción general
Descripción
1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-, commonly known as NFT, is a heterocyclic compound that has been widely studied due to its diverse biological activities. NFT has been synthesized using several methods, and its mechanism of action has been elucidated through extensive research.
Mecanismo De Acción
The mechanism of action of NFT has been elucidated through several studies. NFT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Moreover, NFT has been shown to induce apoptosis in tumor cells by activating the caspase cascade. Additionally, NFT has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses.
Biochemical and Physiological Effects
NFT has been shown to exhibit several biochemical and physiological effects. NFT has been shown to induce the formation of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and DNA damage. Moreover, NFT has been shown to inhibit the expression of several pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. Additionally, NFT has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NFT has several advantages and limitations for lab experiments. One of the major advantages of NFT is its diverse biological activities, which make it a promising candidate for the development of novel drugs. Moreover, NFT has been shown to exhibit low toxicity and high selectivity towards tumor cells. However, NFT has several limitations, including its low solubility in water and its instability in acidic and alkaline conditions.
Direcciones Futuras
Several future directions can be explored regarding the synthesis and biological activities of NFT. One of the future directions is the development of novel synthetic methods that can improve the yield and purity of NFT. Moreover, the biological activities of NFT can be further explored, including its potential as an immunomodulatory agent and its role in the regulation of autophagy. Additionally, the development of NFT-based drug delivery systems can be explored, including the use of nanoparticles and liposomes.
Conclusion
In conclusion, NFT is a promising heterocyclic compound that exhibits diverse biological activities. NFT has been synthesized using several methods, and its mechanism of action has been elucidated through extensive research. NFT has several advantages and limitations for lab experiments, and several future directions can be explored regarding its synthesis and biological activities. Further research on NFT can lead to the development of novel drugs and drug delivery systems that can benefit human health.
Aplicaciones Científicas De Investigación
NFT has been extensively studied due to its diverse biological activities, including antitumor, antiviral, and antibacterial activities. NFT has been shown to inhibit the growth of several tumor cell lines, including leukemia, lung, and breast cancer cells. Moreover, NFT has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, NFT has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
6-(5-nitrofuran-2-yl)-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O5/c12-6-5(9-10-7(13)8-6)3-1-2-4(16-3)11(14)15/h1-2H,(H2,8,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQZCMCEAPUWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198168 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50-94-2 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



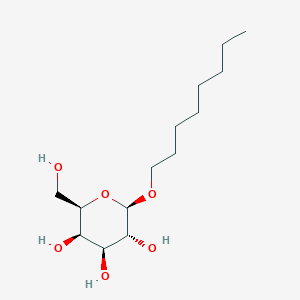
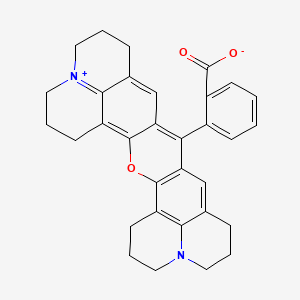
![2,3-Dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3342933.png)
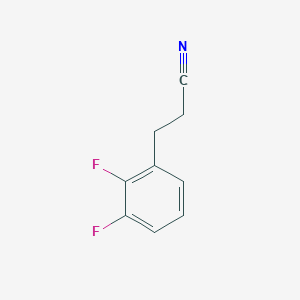

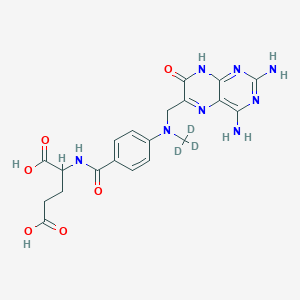
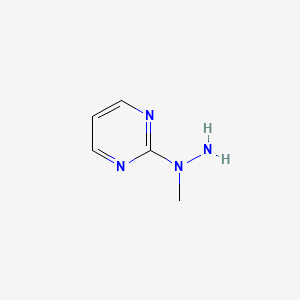
![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
![(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol](/img/structure/B3342965.png)



![Bicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B3342993.png)
